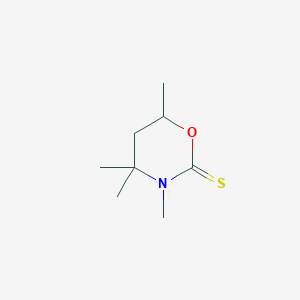![molecular formula C15H15N3O4S B14611366 Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)- CAS No. 61006-33-5](/img/structure/B14611366.png)
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethanediamide backbone with specific functional groups attached to it. The presence of the aminosulfonyl and phenylmethyl groups contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of phenylamine with ethanediamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process generally includes the use of high-purity reagents and stringent quality control measures to achieve consistent product quality. Industrial methods may also incorporate continuous flow processes to enhance efficiency and yield.
化学反应分析
Types of Reactions
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used in the presence of catalysts or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted ethanediamides, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression.
相似化合物的比较
Similar Compounds
N-phenylethanamide: Similar in structure but lacks the aminosulfonyl group.
N-benzylacetamide: Contains a benzyl group instead of the phenylmethyl group.
N-sulfonylbenzamide: Similar but with different substituents on the benzene ring.
Uniqueness
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- is unique due to the presence of both the aminosulfonyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61006-33-5 |
|---|---|
分子式 |
C15H15N3O4S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-benzyl-N'-(2-sulfamoylphenyl)oxamide |
InChI |
InChI=1S/C15H15N3O4S/c16-23(21,22)13-9-5-4-8-12(13)18-15(20)14(19)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)(H,18,20)(H2,16,21,22) |
InChI 键 |
MYAGZBIFKWLXCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)

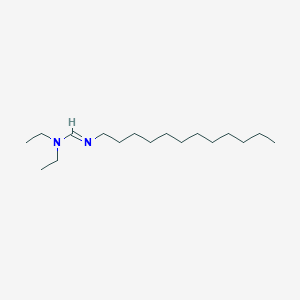

![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
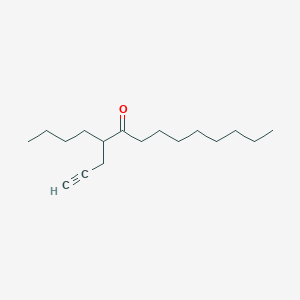
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
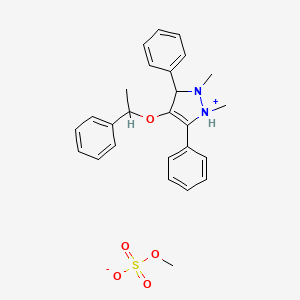
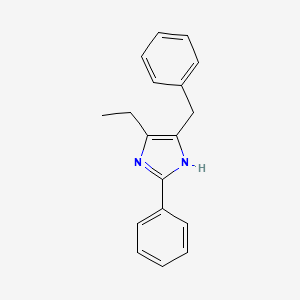
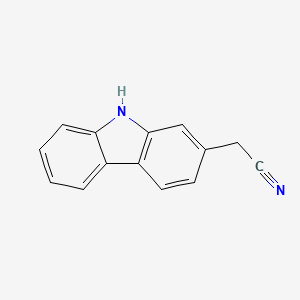
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)
